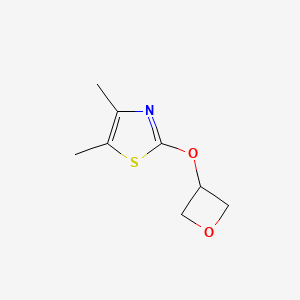

4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5-6(2)12-8(9-5)11-7-3-10-4-7/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVDCTLVTXATAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2COC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Attachment of the Oxetane Moiety: The oxetane ring can be attached through nucleophilic substitution reactions where the thiazole derivative reacts with an oxetane precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened or substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: Due to its unique structural features, it is explored for use in the development of novel polymers and materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane moiety can act as a reactive site, facilitating covalent bonding with target proteins, while the thiazole ring can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Pharmacological Potential

- Anticancer Activity : Compounds like 9b (2-(4-fluorophenyl)-thiazole) show IC₅₀ values comparable to doxorubicin against MCF-7 cells . The target compound’s oxetane group may reduce cytotoxicity while maintaining efficacy through improved solubility.

- Antifungal Activity : C4 lipophilic substituents (e.g., 2-hydrazinyl-thiazoles) are critical for anti-Candida activity . The oxetane’s polarity may limit this application but broaden utility in other therapeutic areas.

- Anti-inflammatory and Cardiodepressant Activities : Thiazole-5-ylacetic acid derivatives demonstrate strong anti-inflammatory effects, suggesting that the target compound’s methyl groups could modulate similar pathways .

Biologische Aktivität

4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with an oxetane moiety, which contributes to its unique chemical properties. The presence of the dimethyl groups at positions 4 and 5 of the thiazole ring enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

Antitumor Activity

- Mechanism of Action : The compound has shown potent antiproliferative effects against various cancer cell lines. For instance, it has been reported to induce apoptosis and cell cycle arrest in breast cancer cells (MCF-7) by inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 value of 0.093 µM .

- In Vitro Studies : In a comparative study, this compound demonstrated an IC50 of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells, indicating its potential as a lead compound for anti-breast cancer therapies .

Neuropharmacological Effects

- Acetylcholinesterase Inhibition : Compounds similar to this compound have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A related thiazole compound showed promising AChE inhibition with an IC50 value of 2.7 µM .

- Potential Therapeutic Applications : The inhibition of AChE suggests that derivatives of this compound could be developed as treatments for neurodegenerative diseases characterized by cholinergic deficits.

Research Findings

| Activity | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 5.73 | |

| Antiproliferative | MDA-MB-231 | 12.15 | |

| VEGFR-2 Inhibition | - | 0.093 | |

| AChE Inhibition | - | 2.7 |

Case Studies

A significant case study involved the synthesis and evaluation of thiazole derivatives, including those with oxetane rings. These studies confirmed that modifications in the thiazole structure could enhance biological activity against cancer cells and improve inhibitory effects on AChE .

Q & A

What synthetic strategies are optimal for preparing 4,5-dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole, and how do reaction conditions influence yield?

Answer:

The synthesis of thiazole derivatives typically involves cyclocondensation reactions or functionalization of preformed thiazole cores. For oxetane-containing analogs like the target compound, nucleophilic substitution at the 2-position of the thiazole ring with oxetan-3-ol derivatives is a viable route. Key considerations include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the oxetane oxygen .

- Catalysts: Acidic conditions (e.g., glacial acetic acid) or base catalysts (e.g., NaH) may stabilize intermediates .

- Reaction time: Extended reflux (e.g., 18–24 hours) improves yields but risks side reactions like ring-opening of the oxetane .

Example protocol:

React 2-chloro-4,5-dimethylthiazole with oxetan-3-ol under reflux in DMF with K₂CO₃ as a base.

Monitor progress via TLC or HPLC.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

How can structural characterization of this compound be rigorously validated?

Answer:

Combine spectroscopic and chromatographic methods:

- NMR: Confirm substitution patterns:

- Mass spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography: Resolve stereoelectronic effects of the oxetane-thiazole linkage .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how are cytotoxicity thresholds determined?

Answer:

Antiparasitic activity (e.g., Trypanosoma cruzi):

- IC₅₀ determination: Incubate parasites with compound (0.1–100 µM) for 96 hours; quantify viability via resazurin assay .

- Cytotoxicity (CC₅₀): Test on mammalian cell lines (e.g., LLC-MK2) using MTT assay. Selectivity Index (SI = CC₅₀/IC₅₀) >10 indicates therapeutic potential .

Example data from analogs:

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | SI |

|---|---|---|---|

| 1f (o-Br) | 0.83 | >50 | >60 |

| 2d (p-Br) | 8.45 | 659.08 | 47 |

How do structural modifications at the oxetane or thiazole positions affect bioactivity?

Answer:

Key SAR insights from thiazole derivatives:

- Oxetane substituents: Bulky groups (e.g., 3-methyloxetane) improve metabolic stability but may reduce solubility .

- Thiazole 4,5-dimethyl groups: Enhance lipophilicity and membrane permeability, critical for intracellular parasite targeting .

- Electron-withdrawing groups (e.g., NO₂): Increase electrophilicity, potentially boosting antiparasitic activity but raising toxicity risks .

What experimental design considerations address contradictions in reported activity data for thiazole derivatives?

Answer:

Resolve discrepancies via:

- Standardized protocols: Use identical parasite strains (e.g., T. cruzi Y strain) and assay conditions (e.g., 96-hour incubation) .

- Control compounds: Include reference drugs (e.g., benznidazole) to calibrate activity thresholds.

- Batch-to-batch variability: Validate compound purity (>95% via HPLC) and stability (e.g., oxetane ring integrity under assay conditions) .

What mechanistic studies elucidate the mode of action of this compound against protozoan parasites?

Answer:

- Apoptosis/necrosis assays: Treat T. cruzi with compound 1f (IC₅₀ concentration); stain with Annexin V/PI to quantify apoptotic vs. necrotic cells .

- Morphological analysis: SEM imaging reveals membrane disruption and flagellar deformation in treated parasites .

- Target identification: Molecular docking against T. cruzi enzymes (e.g., 14-α-demethylase, PDB: 3LD6) predicts binding affinity and interaction motifs .

How can the metabolic stability of the oxetane moiety be optimized for in vivo studies?

Answer:

- Prodrug strategies: Mask polar groups (e.g., esterify hydroxyls) to enhance bioavailability .

- Stability assays: Incubate compound with liver microsomes; track oxetane ring integrity via LC-MS.

- Structural analogs: Replace oxetane with spirocyclic or fluorinated ethers to resist enzymatic cleavage .

What computational methods predict selectivity between parasitic and mammalian targets?

Answer:

- Docking simulations: Compare binding energies to T. cruzi 14-α-demethylase vs. human homologs (e.g., CYP51A1) .

- Pharmacophore modeling: Identify steric/electronic features favoring parasite enzyme inhibition .

- ADMET profiling: Use tools like SwissADME to predict absorption and off-target effects .

How are conflicting data on thiazole derivative toxicity reconciled in preclinical studies?

Answer:

- Dose-response curves: Establish no-observed-adverse-effect levels (NOAEL) in mammalian cell lines .

- Mechanistic toxicology: Assess mitochondrial toxicity (e.g., Seahorse assay) to differentiate on-target vs. off-target effects .

- Species-specific assays: Compare toxicity profiles in human vs. rodent hepatocytes .

What strategies enhance the selectivity of this compound for parasitic vs. host enzymes?

Answer:

- Parasite-specific targeting: Exploit structural differences in enzyme active sites (e.g., T. cruzi CYP51 vs. human CYP51) .

- Trojan horse approach: Conjugate with parasite-specific transporters (e.g., polyamine carriers) .

- Isotopic labeling: Use ¹⁴C-labeled compound to track biodistribution and off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.